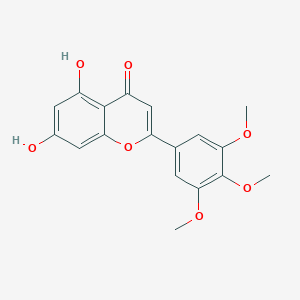

Tricetin 3',4',5'-trimethyl ether

描述

5,7-Dihydroxy-3',4',5'-trimethoxyflavone has been reported in Lycopodium japonicum, Bridelia ferruginea, and other organisms with data available.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPHNWWTJLXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171059 | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18103-42-9 | |

| Record name | 5,7-Dihydroxy-3′,4′,5′-trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin 4'-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18103-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICIN 4'-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9JJ5N2H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 274 °C | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

An In-depth Technical Guide on the Biological Activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (Tricin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a flavonoid commonly known as tricin, is a natural bioactive compound found in various plants, particularly in the bran of medicinal rice varieties like Njavara and cereals such as wheat and corn.[1][2][3] Structurally, it is a flavone with hydroxyl groups at the 5 and 7 positions and three methoxy groups on the B-ring, a configuration that contributes to its diverse pharmacological profile.[3] This document provides a comprehensive technical overview of the significant biological activities of tricin, focusing on its anti-inflammatory, anticancer, antioxidant, and anti-allergic properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

Tricin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators and the suppression of upstream signaling cascades.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

In models using lipopolysaccharide (LPS)-induced inflammation, tricin acts upstream by interfering with the activation of TLR4. This interference blocks the subsequent activation of both MyD88-dependent and TRIF-dependent pathways. By inhibiting TLR4 activation, tricin effectively reduces the downstream signaling that leads to the production of inflammatory cytokines.

Inhibition of NF-κB and MAPK Pathways

A primary mechanism of tricin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Tricin has been shown to block the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. This leads to a significant reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.

Furthermore, tricin significantly blocks the activation of downstream kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK1/2. The inhibition of these pathways contributes to the reduced expression of enzymes like cyclooxygenase-2 (COX-2).

References

The Core Mechanism of Action of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a naturally occurring O-methylated flavone, a class of flavonoids known for their diverse pharmacological activities. Isolated from plants such as Ocimum basilicum (basil), TMF has demonstrated significant potential as a neuroprotective, antioxidant, and anti-inflammatory agent.[1] While research specifically on TMF is emerging, the broader family of polymethoxyflavonoids (PMFs) is the subject of extensive investigation for its therapeutic properties, including anticancer activities. This technical guide provides a comprehensive overview of the known mechanism of action of TMF, supplemented with data from structurally similar and well-researched flavones to offer a broader perspective on its potential molecular interactions and signaling pathways.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and its analogs stems from their ability to modulate multiple cellular signaling pathways implicated in various pathologies. The primary mechanisms of action revolve around their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant and Neuroprotective Effects

TMF has been identified as a potent antioxidant and neuroprotective compound.[1] Its mechanism in this regard is multifaceted, involving direct scavenging of free radicals and modulation of endogenous antioxidant systems. In a study on lead-induced neurotoxicity in rats, TMF demonstrated the ability to reverse cognitive and motor deficits by normalizing biochemical anomalies.[1] This neuroprotective effect is attributed to its chelating, antioxidant, and anti-inflammatory properties.[1]

The core mechanism involves mitigating oxidative stress, a key factor in neurodegenerative diseases. TMF treatment in lead-exposed rats led to a reduction in thiobarbituric acid reactive species (TBARS), an indicator of lipid peroxidation, and an increase in reduced glutathione (GSH) levels, a critical endogenous antioxidant.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of TMF and related flavones are primarily mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Structurally similar compounds, such as eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone), have been shown to suppress the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex. Eupatilin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IKK activity is achieved by dissociating the complex between heat shock protein 90 (Hsp90) and IKK-γ. By preventing the nuclear translocation of NF-κB, these flavones effectively downregulate the expression of inflammatory mediators like interleukin-8 (IL-8) and prostaglandin E2 (PGE2).

Furthermore, the anti-inflammatory action of these flavones extends to the suppression of adhesion molecule expression, such as ICAM-1 and VCAM-1, on bronchial epithelial cells, which is also an NF-κB-dependent process. This action is mediated through the inhibition of the Akt signaling pathway, which lies upstream of NF-κB.

Anticancer Activity

While direct studies on the anticancer mechanism of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are limited, extensive research on structurally related polymethoxyflavonoids points towards their potential to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines.

The proposed anticancer mechanisms involve the modulation of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF), a close analog, has been shown to induce apoptosis in human breast cancer cells (MCF-7). This is achieved by modulating the expression of apoptotic markers, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, effectively shifting the Bax:Bcl-2 ratio to favor apoptosis. HTMF also promotes the expression of p53 and cleaved PARP, further indicating the induction of apoptosis. Additionally, HTMF has been observed to increase the production of reactive oxygen species (ROS) in cancer cells, which can trigger apoptotic pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and its structurally related analogs.

Table 1: Neuroprotective and Anti-inflammatory Effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) in Lead-Induced Neurotoxicity in Rats

| Parameter | Lead Acetate (100 mg/kg) | TMF (5 mg/kg) + Lead Acetate | TMF (10 mg/kg) + Lead Acetate |

| Cognitive Function | Impaired | Reversed deficits | Reversed deficits |

| Motor Function | Impaired | Reversed deficits | Reversed deficits |

| Thiobarbituric Acid Reactive Species (TBARS) | Increased | Normalized | Normalized |

| Reduced Glutathione (GSH) | Decreased | Normalized | Normalized |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Normalized | Normalized |

| Interleukin-6 (IL-6) | Increased | Normalized | Normalized |

Table 2: Anti-proliferative Activity of a Structurally Similar Flavone (5,7-dimethoxyflavone) against Liver Cancer Cells (HepG2)

| Compound | Cell Line | IC50 | Incubation Time |

| 5,7-dimethoxyflavone | HepG2 | 25 µM | 24 hours |

Detailed Experimental Protocols

This section provides a general overview of the key experimental methodologies used to investigate the mechanism of action of TMF and its analogs.

Cell Viability and Proliferation (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the flavonoid for specific time periods (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Assays (Acridine Orange/Ethidium Bromide Staining)

This method is used to visualize nuclear changes and apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Staining: A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cell suspension.

-

Microscopy: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic/necrotic cells display orange to red nuclei.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, NF-κB) followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising natural compound with multifaceted therapeutic potential. Its mechanism of action, inferred from direct evidence and studies of its structural analogs, involves potent antioxidant, anti-inflammatory, and potential anticancer activities. The core mechanisms are centered around the modulation of key cellular signaling pathways, most notably the inhibition of the NF-κB pathway in inflammation and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this and related flavonoids. Future in-depth studies are warranted to fully elucidate the specific molecular targets and clinical efficacy of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.

References

In Silico Toxicity Profile of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico toxicological assessment of the flavonoid 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. Utilizing data from established computational platforms and predictive models, this document summarizes key toxicity endpoints, including carcinogenicity, mutagenicity, and acute oral toxicity. The methodologies underpinning these predictions are detailed to provide transparency and aid in the interpretation of the findings. This guide is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the preliminary safety profile of this compound for potential therapeutic applications.

Introduction

5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a naturally occurring flavonoid found in various plants.[1][2] Flavonoids as a class are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] As with any compound intended for therapeutic use, a thorough evaluation of its safety and toxicity profile is paramount. In silico toxicology offers a rapid and cost-effective approach to predict potential adverse effects early in the drug discovery and development process, reducing the reliance on animal testing.[3] This guide presents an in silico toxicity prediction for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, leveraging established computational tools and databases to provide a preliminary safety assessment.

Predicted Physicochemical and ADMET Properties

A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical to its potential as a drug candidate. In silico tools can predict these properties based on the chemical structure. The following table summarizes the predicted ADMET properties for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and its close analogs.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value/Classification | In Silico Tool/Source |

| Physicochemical Properties | ||

| Molecular Formula | C18H16O7 | PubChem |

| Molecular Weight | 344.3 g/mol | PubChem |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | PubChem |

| Absorption | ||

| Human Intestinal Absorption | High | Based on flavonoid analogs |

| Caco-2 Permeability | Moderate to High | Based on flavonoid analogs |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low to Moderate | Based on flavonoid analogs |

| Metabolism | ||

| CYP450 2C9 Substrate | Probable | admetSAR |

| CYP450 2D6 Substrate | Unlikely | admetSAR |

| CYP450 3A4 Substrate | Probable | admetSAR |

| CYP450 1A2 Inhibitor | Probable | admetSAR |

| CYP450 2C9 Inhibitor | Probable | admetSAR |

| CYP450 2D6 Inhibitor | Unlikely | admetSAR |

| CYP450 2C19 Inhibitor | Probable | admetSAR |

| CYP450 3A4 Inhibitor | Probable | admetSAR |

| Excretion | ||

| Renal Clearance | Data not available | |

| Toxicity (General) | ||

| Lipinski's Rule of Five | Obeys (0 violations) | Based on flavonoid analogs |

In Silico Toxicity Endpoint Predictions

The following tables summarize the predicted toxicity endpoints for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, primarily based on data from its close structural analog, 5,7-dihydroxy-3,8,4'-trimethoxyflavone, due to the limited direct data on the target compound.

Table 2: Predicted Genotoxicity and Carcinogenicity

| Toxicity Endpoint | Prediction | Confidence/Score | In Silico Tool/Source |

| Ames Mutagenicity | Negative | 0.925 | Based on analog study |

| Carcinogenicity | Negative | 0.918 | Based on analog study |

Table 3: Predicted Acute Oral Toxicity

| Toxicity Endpoint | Predicted LD50 (rat) | GHS Toxicity Class | In Silico Tool/Source |

| Acute Oral Toxicity | >500 mg/kg and <5000 mg/kg | Class III | Based on analog study |

Table 4: Other Predicted Toxicity Endpoints

| Toxicity Endpoint | Prediction | In Silico Tool/Source |

| Hepatotoxicity | Low risk predicted | Based on general flavonoid data |

| Cardiotoxicity (hERG inhibition) | Low to moderate risk predicted | Based on general flavonoid data |

| Reproductive and Developmental Toxicity | Low risk predicted | OSIRIS Property Explorer (based on analogs) |

| Irritancy | Low risk predicted | OSIRIS Property Explorer (based on analogs) |

Methodologies for In Silico Toxicity Prediction

The predictions presented in this guide are derived from various in silico models and platforms. The general workflow and the core methodologies of these tools are described below.

General In Silico Toxicity Prediction Workflow

The process of in silico toxicity prediction typically follows a standardized workflow, as illustrated in the diagram below.

References

Bioavailability and Metabolism of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a naturally occurring polymethoxyflavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. A comprehensive understanding of its bioavailability and metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of direct experimental data for 5,7-dihydroxy-3',4',5'-trimethoxyflavone, this guide incorporates data from closely related structural analogs to provide a predictive assessment of its pharmacokinetic profile. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Bioavailability

The oral bioavailability of flavonoids is a critical determinant of their in vivo efficacy. While direct pharmacokinetic studies on 5,7-dihydroxy-3',4',5'-trimethoxyflavone are not extensively available in the public domain, insights can be drawn from its structural characteristics and studies on analogous compounds. The presence of methoxy groups generally increases the lipophilicity of flavonoids, which can enhance their intestinal absorption compared to their polyhydroxylated counterparts. For instance, the methylated flavone tricin exhibits greater bioavailability and metabolic stability than its non-methylated parent, tricetin.[1][2]

Intestinal Absorption

The absorption of 5,7-dihydroxy-3',4',5'-trimethoxyflavone from the gastrointestinal tract is predicted to occur via passive diffusion, a process influenced by its physicochemical properties. In silico analyses of structurally similar flavonoids suggest a good absorption index for penetrating biological membranes, indicating favorable oral bioavailability.[3]

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[4] Studies on related flavonoids in this model have shown that the number and position of hydroxyl groups can influence permeability. The two hydroxyl groups at the 5- and 7-positions of the target flavone are expected to play a role in its absorption kinetics.

Pharmacokinetic Parameters (Predicted)

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of a closely related analog, 5,7-dimethoxyflavone, following oral administration in mice.[5] These values can serve as a preliminary estimate for the pharmacokinetic profile of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.

| Parameter | Value (for 5,7-dimethoxyflavone) | Description |

| Dose | 10 mg/kg (oral) | Single dose administered to mice. |

| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | Indicates rapid absorption from the gastrointestinal tract. |

| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | The maximum concentration reached in the plasma. |

| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL | A measure of total drug exposure over time. |

| t1/2 (Terminal Half-life) | 3.40 ± 2.80 hours | The time required for the plasma concentration to decrease by half. |

| Vd (Volume of Distribution) | 90.1 ± 62.0 L/kg | Indicates extensive distribution into tissues. |

| CL (Clearance) | 20.2 ± 7.5 L/h/kg | The rate at which the drug is removed from the body. |

Tissue Distribution

Following absorption, 5,7-dihydroxy-3',4',5'-trimethoxyflavone is expected to be widely distributed throughout the body. Studies on 5,7-dimethoxyflavone have shown that after oral administration, the compound is most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, and lungs. The tissue-to-plasma partition coefficients (Kp) for this analog ranged from 0.65 to 12.9, with many tissues showing higher concentrations than the plasma.

Metabolism

The metabolic transformation of 5,7-dihydroxy-3',4',5'-trimethoxyflavone is anticipated to proceed through Phase I and Phase II reactions, which are common for flavonoids. These processes modify the parent compound to facilitate its excretion.

Phase I Metabolism: Oxidation

Phase I metabolism of methoxyflavones is primarily characterized by O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. Studies on flavonoids with a similar 5,7-dihydroxy-methoxyphenyl structure have identified CYP1B1 and CYP2A13 as key enzymes in this process. It is predicted that 5,7-dihydroxy-3',4',5'-trimethoxyflavone undergoes sequential demethylation at the 3', 4', and 5' positions of the B-ring. The presence of the 5,7-dihydroxyl moiety may, however, decrease the rate of oxidation compared to flavonoids lacking these groups.

A known human metabolite identified is 5-Hydroxy-3p,4p,5p-trimethoxyflavone, indicating a potential demethylation or other modification at the 7-position.

Phase II Metabolism: Conjugation

Following Phase I oxidation, or directly on the parent molecule, the hydroxyl groups of 5,7-dihydroxy-3',4',5'-trimethoxyflavone and its metabolites are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the compounds, aiding their elimination.

-

Glucuronidation: This is a major metabolic pathway for flavonoids. The hydroxyl groups at the 5- and 7-positions are likely sites for glucuronidation by UDP-glucuronosyltransferases (UGTs). A known human metabolite is the 7-O-glucuronide conjugate.

-

Sulfation: Sulfation is another common conjugation reaction for flavonoids, although specific data for 5,7-dihydroxy-3',4',5'-trimethoxyflavone is not currently available.

The interplay between these metabolic pathways determines the circulating forms and ultimate fate of the compound in the body.

Visualizations

Predicted Metabolic Pathway of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

Caption: Predicted metabolic pathway of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism using liver or intestinal microsomes.

Experimental Protocols

The following sections describe standard methodologies for investigating the bioavailability and metabolism of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This assay is designed to predict the intestinal absorption of a compound.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

-

Transport Studies:

-

The test compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, is dissolved in a suitable transport buffer.

-

For apical-to-basolateral (A-B) transport (absorption), the compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

-

For basolateral-to-apical (B-A) transport (efflux), the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

-

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

-

In Vitro Metabolism Using Liver and Intestinal Microsomes

This method is used to identify metabolic pathways and determine the intrinsic clearance of a compound.

-

Preparation of Incubation Mixture:

-

A reaction mixture is prepared containing liver or intestinal microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

-

Incubation:

-

The reaction is initiated by adding 5,7-dihydroxy-3',4',5'-trimethoxyflavone to the pre-warmed incubation mixture.

-

The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points.

-

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Data Analysis:

-

The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

-

The structures of the metabolites are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the ADME profile of a compound in a living organism.

-

Animal Dosing:

-

The test compound is formulated in a suitable vehicle and administered to rodents (e.g., mice or rats) via oral gavage or intravenous injection.

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation.

-

For tissue distribution studies, animals are euthanized at selected time points, and various tissues (e.g., liver, kidney, intestine, brain) are harvested.

-

Urine and feces can also be collected to assess excretion pathways.

-

-

Sample Preparation:

-

Plasma and tissue homogenates are processed to extract the compound and its metabolites, often using protein precipitation or liquid-liquid extraction.

-

-

Bioanalysis: The concentrations of the parent compound and its major metabolites in the processed samples are determined by a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL using appropriate pharmacokinetic modeling software.

Conclusion

5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising natural compound with significant therapeutic potential. Based on its chemical structure and data from related flavonoids, it is predicted to have favorable oral bioavailability, characterized by rapid absorption and extensive tissue distribution. Its metabolism is likely to involve O-demethylation by CYP450 enzymes and subsequent glucuronidation. The provided experimental protocols offer a robust framework for definitive studies to fully elucidate its pharmacokinetic profile. Further research is warranted to obtain direct quantitative data for this specific flavone to support its continued development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. informaticsjournals.co.in [informaticsjournals.co.in]

- 3. scielo.br [scielo.br]

- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a naturally occurring flavonoid that has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of its antioxidant properties, drawing from available in vivo data and comparative analysis with structurally similar compounds. While direct quantitative in vitro data for this specific flavone is limited in current scientific literature, this document aggregates relevant findings to elucidate its potential mechanisms of action and antioxidant efficacy. Detailed experimental protocols for key antioxidant assays are provided, alongside visualizations of implicated signaling pathways to support further research and drug development endeavors.

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant capabilities, primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a member of the flavone subclass, has been identified as a potent antioxidant and neuroprotective agent[1]. Its chemical structure, featuring hydroxyl and methoxy groups, is key to its biological activity[2]. This guide delves into the antioxidant characteristics of this compound, providing a technical resource for researchers in pharmacology, drug discovery, and related fields.

Quantitative Antioxidant Data

Direct in vitro antioxidant capacity values for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are not extensively reported in the available literature. However, in vivo studies have demonstrated its ability to modulate biomarkers of oxidative stress. To provide a comparative context, data for the structurally similar flavonoid, Eupatilin (5,7-Dihydroxy-3',4',6'-trimethoxyflavone), is also presented.

Table 1: In Vivo Antioxidant Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

| Biomarker | Effect | Model System | Reference |

| Reduced Glutathione (GSH) | Normalized compromised GSH levels in the hippocampus and cerebellum. | Lead acetate-induced brain toxicity in rats. | [3] |

| Thiobarbituric Acid Reactive Species (TBARS) | Normalized increased TBARS levels in the hippocampus and cerebellum. | Lead acetate-induced brain toxicity in rats. | [3] |

Table 2: In Vitro Antioxidant and Anti-inflammatory Activities of Eupatilin (5,7-Dihydroxy-3',4',6'-trimethoxyflavone)

| Assay/Target | IC₅₀ / Effect | Cell Line / System | Reference |

| Nitric Oxide (NO) Production | Significant inhibition in a dose-dependent manner. | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | [4] |

| Interleukin-8 (IL-8) Production | Significant decrease in a dose-dependent manner. | Bacteroides fragilis enterotoxin-stimulated HT-29 cells | |

| Prostaglandin E₂ (PGE₂) Production | Significant decrease in a dose-dependent manner. | Bacteroides fragilis enterotoxin-stimulated HT-29 cells | |

| Nuclear Factor-kappaB (NF-κB) Activation | Suppressed activation. | Bacteroides fragilis enterotoxin-stimulated HT-29 cells |

Note: The data for Eupatilin is provided as a reference due to its structural similarity to 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. The antioxidant and biological activities of flavonoids are highly structure-dependent.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate further investigation into the properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, cool place.

-

Prepare a series of concentrations of the test compound (5,7-Dihydroxy-3',4',5'-trimethoxyflavone) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add an equal volume of the DPPH solution to initiate the reaction.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the sample or standard to the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

-

Reagent Preparation:

-

Acetate buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

-

TPTZ solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

-

FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Prepare different concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

-

Add a small volume of the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as micromolar equivalents of the standard.

-

Signaling Pathways in Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. Based on studies of the structurally similar compound eupatilin, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone may modulate the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a key regulator of inflammation. Studies on eupatilin have shown that it can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators. This is achieved by preventing the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. Eupatilin has been shown to modulate MAPK signaling, which can influence the expression of antioxidant enzymes and inflammatory mediators. The specific effect (activation or inhibition) can be cell-type and stimulus-dependent.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone|High-Purity Flavonoid [benchchem.com]

- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the anti-inflammatory effects of the flavonoid 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. While direct and extensive research on this specific flavone is emerging, this document compiles the available data and draws parallels from closely related isomers to present a comprehensive understanding for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation into its therapeutic potential.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, are renowned for their diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a specific flavone that has demonstrated notable anti-inflammatory and neuroprotective effects. This document serves as a technical resource, consolidating the current knowledge on its anti-inflammatory mechanisms and providing detailed experimental insights to guide future research and development.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and its related isomers have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of their potency in various experimental models.

Table 1: In Vivo Anti-inflammatory Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in a Rat Model of Lead-Induced Neurotoxicity

| Biomarker | Treatment Group | Concentration/Dosage | Result | Reference |

| TNF-α (pg/mg protein) | Lead Acetate (100 mg/kg) | - | 48.2 ± 2.5 | [1] |

| Lead Acetate + TMF (5 mg/kg) | 5 mg/kg | 35.1 ± 2.1 | [1] | |

| Lead Acetate + TMF (10 mg/kg) | 10 mg/kg | 24.5 ± 1.8 | [1] | |

| IL-6 (pg/mg protein) | Lead Acetate (100 mg/kg) | - | 65.7 ± 3.2 | [1] |

| Lead Acetate + TMF (5 mg/kg) | 5 mg/kg | 52.4 ± 2.8 | [1] | |

| Lead Acetate + TMF (10 mg/kg) | 10 mg/kg | 38.6 ± 2.4 |

Table 2: In Vitro Anti-inflammatory Effects of the Related Isomer 5,7-Dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin)

| Inflammatory Mediator | Cell Line | Inducer | Concentration of Eupatilin | Inhibition | Reference |

| IL-8 Production | HT-29 | BFT (100 ng/ml) | 10 µM | Significant reduction | |

| 50 µM | Further significant reduction | ||||

| PGE₂ Production | HT-29 | BFT (100 ng/ml) | 10 µM | Significant reduction | |

| 50 µM | Further significant reduction | ||||

| ICAM-1 Expression | BEAS-2B | TNF-α (20 ng/ml) | 10 µM | Dose-dependent inhibition | |

| 50 µM | Dose-dependent inhibition | ||||

| VCAM-1 Expression | BEAS-2B | TNF-α (20 ng/ml) | 10 µM | Dose-dependent inhibition | |

| 50 µM | Dose-dependent inhibition |

Signaling Pathways

The anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and its isomers are mediated through the modulation of key inflammatory signaling pathways. The primary mechanism identified for the closely related isomer, eupatilin, involves the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules.

Studies on the related isomer, eupatilin, have shown that it suppresses NF-κB activation by preventing the phosphorylation of both IκBα and the IKK complex. Furthermore, it has been demonstrated that eupatilin can dissociate the complex between Heat Shock Protein 90 (Hsp90) and IKK-γ, which is crucial for the stability and activation of the IKK complex.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is involved in regulating various cellular processes, including inflammation. In the context of bronchial epithelial cells, the related isomer eupatilin has been shown to suppress the phosphorylation of Akt, which in turn leads to the downregulation of NF-κB activation and the expression of adhesion molecules. This suggests a potential upstream regulatory role of Akt in the anti-inflammatory effects of this class of flavonoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.

In Vivo Model of Lead-Induced Neurotoxicity

-

Animal Model: Male Wistar rats.

-

Induction of Neurotoxicity: Oral administration of lead acetate (100 mg/kg, once daily) for 30 days.

-

Treatment: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (5 and 10 mg/kg, orally, once daily) administered 30 minutes after lead acetate.

-

Biochemical Analysis:

-

Animals are euthanized after the treatment period.

-

The hippocampus and cerebellum are dissected and homogenized.

-

Levels of TNF-α and IL-6 are measured in the tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Culture and Treatment for In Vitro Assays

-

Cell Lines:

-

HT-29 (human colorectal adenocarcinoma) cells.

-

BEAS-2B (human bronchial epithelial) cells.

-

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates).

-

Prior to treatment, cells are often serum-starved for a period (e.g., 12-24 hours).

-

Cells are pre-treated with various concentrations of the test compound (e.g., 10-50 µM of eupatilin) for a specified duration (e.g., 30 minutes to 18 hours).

-

Inflammation is induced by adding an inflammatory stimulus such as Bacteroides fragilis toxin (BFT) (100 ng/ml) or Tumor Necrosis Factor-alpha (TNF-α) (20 ng/ml).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA is used to quantify the concentration of cytokines (e.g., IL-8, PGE₂) in cell culture supernatants or tissue homogenates.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

Commercially available ELISA kits for the specific cytokine of interest are used.

-

The assay is performed according to the manufacturer's protocol, which typically involves the following steps:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Measuring the absorbance at a specific wavelength using a microplate reader.

-

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of proteins in the signaling pathways (e.g., IκBα, IKK, Akt).

-

Procedure:

-

Protein Extraction: After cell treatment, total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-IKKα/β).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

-

Conclusion and Future Directions

The available evidence suggests that 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a promising anti-inflammatory agent. In vivo studies have demonstrated its ability to reduce pro-inflammatory cytokines. Mechanistic insights from the closely related isomer, eupatilin, strongly indicate that the anti-inflammatory actions of this class of flavonoids are mediated through the inhibition of the NF-κB and Akt signaling pathways.

Future research should focus on:

-

Conducting comprehensive in vitro studies specifically with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone to confirm its effects on a wider range of inflammatory mediators and to elucidate its precise mechanism of action on the NF-κB and other signaling pathways.

-

Performing in vivo studies using various models of inflammation to evaluate its therapeutic efficacy, optimal dosage, and safety profile.

-

Investigating its structure-activity relationship by comparing its effects with other closely related flavonoid isomers.

This technical guide provides a solid foundation for researchers to build upon, with the aim of fully characterizing the anti-inflammatory potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone for the development of novel anti-inflammatory therapeutics.

References

Unveiling the Anticancer Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a naturally occurring flavonoid, has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its cytotoxic properties, drawing from available scientific literature. The document details its effects on various cancer cell lines, outlines key experimental protocols for its evaluation, and visualizes the hypothesized signaling pathways through which it may exert its therapeutic effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, polymethoxyflavonoids (PMFs) have garnered considerable attention due to their enhanced metabolic stability and bioavailability. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a distinct PMF that has been isolated from plant species such as Centaurea scoparia and Ocimum basilicum L. Emerging evidence highlights its potent cytotoxic effects against various cancer cell lines, suggesting its promise as a lead compound in oncology drug discovery. This document synthesizes the current knowledge on the anticancer properties of this specific flavonoid, providing a technical framework for its further investigation.

Cytotoxic Activity

The primary evidence for the anticancer activity of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone stems from a study on flavonoids isolated from Centaurea scoparia. This research demonstrated its potent cytotoxic effects against several human cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cancer cell growth.

| Cancer Cell Line | Cell Type | IC50 (µM) |

| HeLa | Human Cervical Carcinoma | 0.079 |

| HepG2 | Human Hepatocellular Carcinoma | Data not specified |

| MCF-7 | Human Breast Carcinoma | Data not specified |

Data sourced from a study on flavonoids from Centaurea scoparia.

Hypothesized Mechanisms of Action

While specific mechanistic studies on 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are limited, the anticancer effects of structurally similar flavonoids are well-documented. These compounds typically induce cancer cell death through the activation of apoptosis (programmed cell death) and interference with the cell cycle.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. It is hypothesized that 5,7-Dihydroxy-3',4',5'-trimethoxyflavone may induce apoptosis by modulating the expression of key regulatory proteins within these pathways.

The intrinsic pathway is triggered by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases.

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a different set of initiator caspases.

Cell Cycle Arrest

Flavonoids can also exert their anticancer effects by disrupting the normal progression of the cell cycle in cancer cells. This leads to an accumulation of cells in specific phases of the cycle (e.g., G1, S, or G2/M), ultimately preventing cell division and proliferation.

Experimental Protocols

To facilitate further research into the anticancer properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

5,7-Dihydroxy-3',4',5'-trimethoxyflavone

-

Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Western Blotting

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

5,7-Dihydroxy-3',4',5'-trimethoxyflavone has emerged as a promising natural compound with potent anticancer activity, particularly against cervical cancer cells. The available data warrants further in-depth investigation into its mechanisms of action. Future research should focus on:

-

Elucidating the specific signaling pathways modulated by this flavonoid in different cancer cell types.

-

Conducting comprehensive studies on its effects on cell cycle regulation.

-

Evaluating its efficacy and safety in preclinical in vivo models.

-

Exploring potential synergistic effects with existing chemotherapeutic agents.

A thorough understanding of the molecular pharmacology of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone will be crucial for its potential development as a novel anticancer therapeutic.

The Neuroprotective Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF), a naturally occurring flavonoid, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current scientific evidence, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols used to evaluate its efficacy. TMF exhibits a multi-faceted neuroprotective profile, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound in the context of neurodegenerative diseases and neuronal injury.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, along with neurotoxicity induced by environmental factors like heavy metals, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, chronic neuroinflammation, and programmed cell death (apoptosis). Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potential to counteract these detrimental processes. Among them, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, isolated from plants like Ocimum basilicum L., has demonstrated significant neuroprotective effects in preclinical studies.[1] This whitepaper provides an in-depth technical overview of the current state of research on TMF's neuroprotective capabilities.

Mechanism of Action

The neuroprotective effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are not attributed to a single mode of action but rather to a synergistic interplay of multiple mechanisms. These primarily include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant and Chelating Activity

TMF has been shown to be a potent antioxidant.[1] It can directly scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage. In a study investigating lead-induced neurotoxicity, TMF treatment normalized levels of thiobarbituric acid reactive species (TBARS), a marker of lipid peroxidation, and restored depleted levels of the endogenous antioxidant glutathione (GSH) in the hippocampus and cerebellum of rats.[1] The beneficial effects of TMF against lead-induced toxicity also suggest potential metal-chelating properties, which contribute to its neuroprotective profile.[1]

Anti-inflammatory Effects

Chronic neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. TMF has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways. Studies have shown that TMF can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[1] The structurally similar flavonoid, eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone), has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by targeting the Hsp90-IKK-γ complex. This suggests a potential mechanism by which TMF may exert its anti-inflammatory effects.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. TMF has been found to possess anti-apoptotic properties. In a mouse model of scopolamine-induced amnesia, TMF reduced the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade, in the brain. This anti-apoptotic effect, combined with its antioxidant and anti-inflammatory actions, contributes to the overall neuroprotective efficacy of TMF.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the neuroprotective effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and related methoxyflavones.

Table 1: In Vivo Neuroprotective Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in a Rat Model of Lead-Induced Neurotoxicity

| Parameter | Control Group | Lead Acetate (100 mg/kg) | Lead Acetate + TMF (5 mg/kg) | Lead Acetate + TMF (10 mg/kg) |

| Cognitive Function (Morris Water Maze) | Normal | Impaired | Reversed Deficits | Reversed Deficits |

| Motor Function (Horizontal Bar Test) | Normal | Impaired | Reversed Deficits | Reversed Deficits |

| Hippocampal Lead Levels | Baseline | Increased | Normalized | Normalized |

| Hippocampal TBARS Levels | Baseline | Increased | Normalized | Normalized |

| Hippocampal GSH Levels | Baseline | Decreased | Normalized | Normalized |

| Hippocampal TNF-α Levels | Baseline | Increased | Normalized | Normalized |

| Hippocampal IL-6 Levels | Baseline | Increased | Normalized | Normalized |

| Cerebellar Lead Levels | Baseline | Increased | Normalized | Normalized |

| Cerebellar TBARS Levels | Baseline | Increased | Normalized | Normalized |

| Cerebellar GSH Levels | Baseline | Decreased | Normalized | Normalized |

| Cerebellar TNF-α Levels | Baseline | Increased | Normalized | Normalized |

| Cerebellar IL-6 Levels | Baseline | Increased | Normalized | Normalized |

Table 2: In Vivo Effects of Trimethoxyflavones on Cognitive Function and Brain Biomarkers in a Mouse Model of Scopolamine-Induced Amnesia

| Parameter | Scopolamine (SCOP) Group | SCOP + TMF (S1) | SCOP + 3-hydroxy-3',4',5'-trimethoxyflavone (S2) |

| Cognitive Impairment | Present | Mitigated | Mitigated |

| Brain AChE Activity | Increased | Reduced | Reduced |

| Brain TBARS Levels | Increased | Reduced | Reduced |

| Brain TNF-α Levels | Increased | Reduced | Reduced |

| Brain IL-1β Levels | Increased | Reduced | Reduced |

| Brain IL-6 Levels | Increased | Reduced | Reduced |

| Brain Caspase-3 Concentration | Increased | Reduced | Reduced |

| Brain Reduced Glutathione (GSH) Levels | Decreased | Elevated | Elevated |

| Brain IL-10 Levels | Decreased | Elevated | Elevated |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

Lead-Induced Neurotoxicity in Rats

-

Animal Model: Wistar rats.

-

Induction of Neurotoxicity: Oral administration of lead acetate (100 mg/kg, once daily) for 30 days.

-

Treatment: Oral administration of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (5 and 10 mg/kg, once daily) 30 minutes after lead acetate administration.

-

Behavioral Assessment:

-

Morris Water Maze: To assess cognitive function (spatial learning and memory).

-

Horizontal Bar Test: To assess motor function.

-

-

Biochemical Analysis:

-

Tissue Preparation: Hippocampus and cerebellum were dissected for analysis.

-

Biomarker Measurement: Levels of lead, monoamine oxidase (MAO) A and B, reduced glutathione (GSH), thiobarbituric acid reactive species (TBARS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) were measured using standard biochemical assays.

-

Scopolamine-Induced Amnesia in Mice

-

Animal Model: Mice.

-

Induction of Amnesia: Intraperitoneal injection of scopolamine (SCOP).

-

Treatment: Administration of isolated trimethoxyflavones (S1: 5,7-dihydroxy-3',4',5'-trimethoxyflavone and S2: 3-hydroxy-3',4',5'-trimethoxyflavone).

-

Biochemical Analysis:

-

Brain Homogenate Preparation: Brain tissue was homogenized for analysis.

-

Biomarker Measurement: Brain acetylcholinesterase (AChE) activity, TBARS, TNF-α, IL-1β, IL-6, caspase-3 concentrations, reduced glutathione (GSH), and IL-10 levels were determined using appropriate assay kits.

-

-

Histopathological Analysis: Brain hippocampus sections were stained with Hematoxylin and Eosin (H&E) to assess neuronal damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of TMF and a typical experimental workflow for its evaluation.

Caption: Proposed neuroprotective mechanism of TMF.

Caption: In vivo experimental workflow for TMF evaluation.

Conclusion and Future Directions

5,7-Dihydroxy-3',4',5'-trimethoxyflavone has demonstrated significant promise as a neuroprotective agent in preclinical models. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through multiple mechanisms makes it a compelling candidate for further investigation. Future research should focus on elucidating the specific molecular targets of TMF within neuronal signaling cascades. Moreover, pharmacokinetic and toxicology studies are essential to establish its safety profile and bioavailability in vivo. The data and protocols summarized in this whitepaper provide a solid foundation for advancing the research and development of TMF as a potential therapeutic for a range of neurological disorders.

References

An In-Depth Technical Guide to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of the flavonoid 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Detailed experimental protocols and data are presented to support further research and development of this compound.

Chemical Structure and Identification

5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a naturally occurring O-methylated flavone, is characterized by a flavone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 3', 4', and 5' of the B-ring.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1] |

| CAS Number | 18103-42-9[1][2] |

| Molecular Formula | C₁₈H₁₆O₇[1][3] |

| Synonyms | Tricetin 3',4',5'-trimethyl ether, 3',4',5'-O-trimethyltricetin |

Physicochemical Properties

The physicochemical properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 344.32 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 266-276 °C | |

| 272-274 °C | ||

| Solubility | Almost insoluble in water (0.09 g/L at 25°C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |

| Storage Condition | 2-8°C |

Spectroscopic Data

While specific, publicly available raw spectral data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is limited, data from closely related compounds can be used for characterization. Researchers can expect the following characteristic signals:

-

¹H NMR: Signals corresponding to the aromatic protons on the A and B rings, methoxy group protons, and hydroxyl group protons. The chemical shifts will be influenced by the substitution pattern.

-

¹³C NMR: Resonances for the carbon atoms of the flavone backbone, including the carbonyl carbon, and the methoxy group carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can provide structural information. MtoZ Biolabs offers analysis services that can provide detailed structural information using HPLC-MS.

Biological Activities and Signaling Pathways